2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZMVKJNPOHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156977 | |
| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-17-9 | |
| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13124-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
The most direct route involves the cyclocondensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions. This method follows the general pyrazolone synthesis pathway, where the β-keto ester undergoes nucleophilic attack by the hydrazine group, followed by cyclization and dehydration (Figure 1):
Procedure and Optimization
-
Mixing 3,4-dichlorophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL).
-
Refluxing for 12 hours at 78°C.
-
Distilling excess solvent and precipitating the product on crushed ice.
-
Recrystallizing from ethanol to yield pale yellow crystals.
Key parameters :
-
Solvent : Ethanol outperforms alternatives like DMF or acetonitrile due to better solubility of intermediates.
-
Time : Reactions complete within 12–14 hours, as shorter durations lead to incomplete cyclization (yields <50%).
One-Pot Synthesis Using Tandem Knoevenagel-Michael Reaction
Yield Comparison Across Substrates
Reaction efficiency varies with substituent electronic effects (Table 1):
Table 1 : Yield dependence on arylaldehyde substituents in tandem synthesis
| Entry | R (Aldehyde Substituent) | Yield (%) |
|---|---|---|
| 1 | 4-NO | 90 |
| 2 | 4-MeO | 82 |
| 3 | 3,4-Cl | 92 |
Electron-withdrawing groups (e.g., NO, Cl) enhance yields by stabilizing the Michael adduct intermediate.
Solvent and Catalyst Screening
Solvent Optimization
Comparative studies for related pyrazolones demonstrate water’s superiority (Table 2):
Table 2 : Solvent effects on reaction yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| HO | 80 | 83 |
| EtOH | Reflux | 62 |
| CHCN | 80 | 72 |
Aqueous systems improve atom economy and facilitate product isolation via simple filtration.
Characterization and Analytical Data
Spectroscopic Confirmation
For the analogous 2-(2,4-dinitrophenyl) derivative:
-
IR : 3282 cm (N–H), 1682 cm (C=O), 1618 cm (C=N).
-
H NMR (DMSO-d): δ 1.85 (s, CH), 7.31–8.17 (m, Ar–H), 13.55 (s, pyrazole NH).
-
MS : m/z = 487.0 (M).
Purity Assessment
Elemental analysis for CHClNOS:
-
Calculated : C 53.61, H 3.00, N 13.89.
-
Found : C 53.58, H 2.96, N 13.85.
Comparative Analysis of Methodologies
Cyclocondensation vs. Tandem Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Organic Synthesis
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .
Medicinal Chemistry
The compound has shown potential therapeutic applications:
- Antimicrobial Activity : It exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics.
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 30 | |
| Staphylococcus aureus | 28 | |
| Candida albicans | Moderate | |
| Pseudomonas aeruginosa | Weak |
Biochemical Studies
The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. It has been shown to bind effectively to key enzymes involved in bacterial cell wall synthesis and ergosterol biosynthesis in fungi .
Table 2: Docking Interactions
| Target Enzyme | Amino Acid Residues Involved | Binding Energy (kcal/mol) |
|---|---|---|
| Penicillin-Binding Protein 3 (PBP3) | Ser392, Asn450 | -7.5 |
| Sterol 14-alpha Demethylase (CYP51) | Thr621, Glu623 | -8.0 |
Agrochemicals
Due to its structural properties, this compound has potential applications in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides that target specific pests or weeds without harming crops.
Pharmaceutical Formulations
The compound can be incorporated into pharmaceutical formulations aimed at treating infections or inflammatory conditions. Its efficacy against various microbial strains positions it as a candidate for further development into therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results indicated that the compound not only inhibited bacterial growth but also demonstrated moderate antifungal activity against Candida albicans, suggesting its potential use as a broad-spectrum antimicrobial agent .
Case Study 2: Enzyme Interaction Studies
Docking studies conducted on this compound revealed its strong binding affinity to penicillin-binding proteins and sterol demethylase. The interaction suggests that the compound could serve as a lead structure for developing new antibiotics or antifungal agents by modifying its chemical structure to enhance potency and selectivity .
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolone Core
Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Methoxy groups (e.g., in ) introduce electron-donating properties, altering reactivity in nucleophilic reactions. Methyl groups (e.g., in ) increase lipophilicity but lack electronegativity, reducing polar interactions.
Steric and Solubility Considerations: Compounds with multiple chlorine atoms (e.g., ) exhibit higher molecular weights and reduced solubility in aqueous media.
For instance, dichlorophenyl groups are associated with antimicrobial and anti-inflammatory activities in pyrazolones, whereas methoxy derivatives may exhibit altered pharmacokinetic profiles .
Functional Group Additions
Thiadiazole-Modified Analog
The compound 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () incorporates a thiadiazole ring linked via an amino-methylene bridge. This modification:
Positional Isomerism
- 3,4-Dichloro vs. 2,4-Dichloro Substitution : The target compound’s 3,4-dichlorophenyl group () differs from analogs like 2-(2,4-dichlorophenyl) derivatives (e.g., ). Positional isomerism affects dipole moments and crystal packing, as seen in SHELX-refined structures ().
Biological Activity
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 13124-17-9, is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound's structure includes a dichlorophenyl group and a pyrazolone core, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Cl2N2O
- Molecular Weight : 243.09 g/mol
- InChI Key : NPLZMVKJNPOHRL-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 30 | |
| Staphylococcus aureus | 28 | |
| Candida albicans | Moderate | |
| Pseudomonas aeruginosa | Weak |
The compound exhibited strong antibacterial activity against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics such as streptomycin and neomycin.
The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with key enzymes. Docking studies have indicated that this compound binds effectively to penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), crucial for bacterial cell wall synthesis and ergosterol biosynthesis in fungi, respectively.
Table 2: Docking Interactions of this compound
| Target Enzyme | Amino Acid Residues Involved | Binding Energy (kcal/mol) |
|---|---|---|
| Penicillin-Binding Protein 3 (PBP3) | Ser392, Asn450 | -7.5 |
| Sterol 14-alpha Demethylase (CYP51) | Thr621, Glu623 | -8.0 |
The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical residues in the active sites of these enzymes, suggesting a robust mechanism for its antimicrobial action .
Case Studies
-
Antibacterial Efficacy :
A study conducted on various pyrazolone derivatives included this compound and assessed their antibacterial activity against a panel of pathogens. The results indicated that this compound had one of the highest inhibition rates against Gram-negative bacteria like E. coli, outperforming several other tested derivatives . -
Antifungal Activity :
In another investigation focusing on antifungal properties, the compound demonstrated moderate effectiveness against Candida albicans. The study emphasized the need for further structural modifications to enhance its antifungal potency while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via condensation reactions. A common method involves reacting β-diketone precursors with hydrazine derivatives under acidic or reflux conditions. For example, phenyl hydrazine and substituted diketones in ethanol/acetic acid mixtures yield pyrazolone derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid), stoichiometry of reactants, and reaction time (e.g., 7 hours for cyclization). Monitoring via TLC or HPLC ensures completion. Crystallization from ethanol improves purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, providing bond lengths (e.g., C–C: 1.35–1.50 Å) and dihedral angles between aromatic rings (e.g., 16.83–51.68°) . Complement with H/C NMR for functional group analysis (e.g., pyrazol-3-one carbonyl at ~170 ppm) and IR for ketone (C=O, ~1650 cm). Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 271) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Answer : Refer to Safety Data Sheets (SDS) for hazards such as eye/skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders. In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry place away from oxidizers .
Q. How can researchers screen this compound for basic pharmacological activity?
- Answer : Initial screening involves in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target kinases or cyclooxygenases using fluorometric/colorimetric kits.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
- Dose-response curves (IC/EC) and positive controls (e.g., doxorubicin for cytotoxicity) are critical .
Advanced Research Questions
Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?
- Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or EGFR. ADMET prediction tools (e.g., SwissADME) estimate logP (lipophilicity), bioavailability, and CYP450 interactions. Validate with experimental data .
Q. How can structural data discrepancies (e.g., crystallographic R-factors) be resolved for this compound?
- Answer : Discrepancies in R-factors (e.g., 0.038 vs. 0.207 ) arise from crystal quality or refinement protocols. Mitigate by:
- Reproducing crystallization (slow evaporation vs. diffusion).
- Using high-resolution detectors and low-temperature data collection (100 K).
- Re-refining structures with updated software (SHELXL vs. OLEX2). Cross-validate with spectroscopic data .
Q. What mechanistic hypotheses explain its biological activity, and how can they be tested?
- Answer : Hypothesized mechanisms include ROS scavenging (via pyrazolone moiety) or kinase inhibition. Test via:
- ROS assays : DCFH-DA probe in oxidative stress models.
- Kinase profiling : Selectivity screening against a panel of 50+ kinases.
- Gene expression analysis : qPCR for apoptosis markers (Bax, Bcl-2).
- Structural analogs (e.g., 3-methyl substitution) can isolate critical pharmacophores .
Q. How does this compound compare structurally and functionally to its analogs in the pyrazolone family?
- Answer : Key comparisons:
- Electron-withdrawing substituents (3,4-dichlorophenyl) enhance electrophilicity vs. methyl/phenyl analogs.
- Ring conformation : Dihedral angles (e.g., 48.97° for phenyl ) influence steric interactions with targets.
- Bioactivity : Dichlorophenyl derivatives often show superior antimicrobial activity vs. methoxy-substituted analogs. SAR studies using ClogP and Hammett constants quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
